![molecular formula C16H17ClN2O B2811736 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide CAS No. 866042-77-5](/img/structure/B2811736.png)
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide” is a chemical compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of a carboxylic acid moiety with a substituted amine . For instance, a new bidentate Schiff base ligand, N- ((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present. For example, the amide group arrangement S (1)–N (1)–C (1) and phenyl ring C1–C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .Chemical Reactions Analysis
Pyrrole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of new 4- (2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems .Applications De Recherche Scientifique
Histone Deacetylase Inhibitors
Compounds similar to "N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide" have been investigated for their role as histone deacetylase (HDAC) inhibitors. These inhibitors are significant in cancer therapy as they can induce cancer cell differentiation, cell cycle arrest, and apoptosis. A study by Mai et al. (2004) demonstrated that certain substitutions on the pyrrole ring enhanced HDAC inhibitory activity, suggesting that precise chemical modifications can significantly impact biological activity.
Antimicrobial Activities
Another area of research involves the exploration of synthetic butenolides and their pyrrolone derivatives for antimicrobial activities. Husain et al. (2010) synthesized new butenolides and pyrrolone derivatives, showing that these compounds possess antibacterial and antifungal activities, highlighting their potential therapeutic use against microbial diseases Husain, A., Alam, M. M., Shaharyar, M., & Lal, S. (2010).
Anticonvulsant Agents
Research into the development of new anticonvulsant agents has also utilized compounds with structural similarities to "N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide". Kamiński et al. (2015) reported the synthesis and biological evaluation of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, demonstrating their potential as hybrid anticonvulsant agents. This study exemplifies how the core structure can be adapted to target various neurological disorders Kamiński, K., Rapacz, A., Łuszczki, J., Latacz, G., Obniska, J., Kieć‐Kononowicz, K., & Filipek, B. (2015).
Catalysis in Polymerization
Additionally, compounds bearing the pyrrol ring have been studied for their application in polymer chemistry. Morgan and Storey (2010) explored the use of N-(ω-haloalkyl)pyrroles to end-quench quasiliving isobutylene polymerizations, showcasing the utility of pyrrole derivatives in synthesizing polymers with specific terminal functionalities Morgan, D., & Storey, R. (2010).
Orientations Futures
The future directions of research on “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. For instance, protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported . This could potentially be applied to the synthesis of “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide” and similar compounds. Additionally, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide” and similar compounds could potentially be used in the development of new drugs.
Propriétés
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12(2)10-16(20)18-11-13-14(17)6-5-7-15(13)19-8-3-4-9-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXULGYVZMAYQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2811653.png)
![ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)

![1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2811658.png)


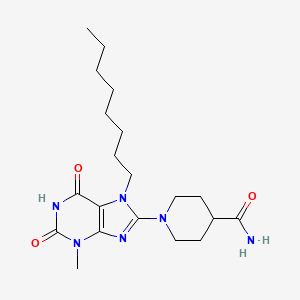
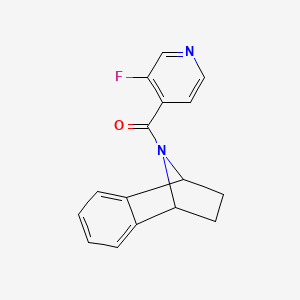
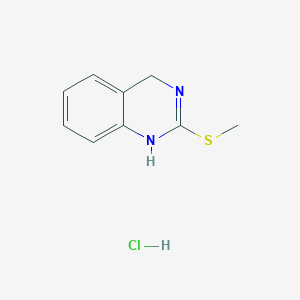
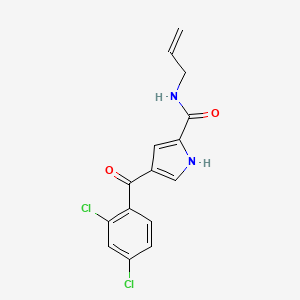
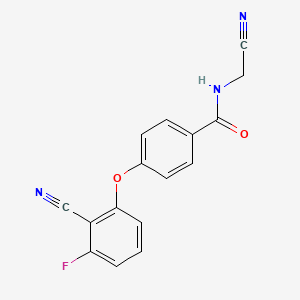

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2811671.png)
![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)